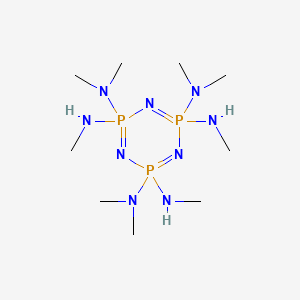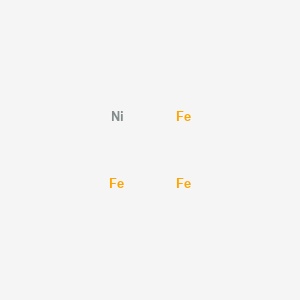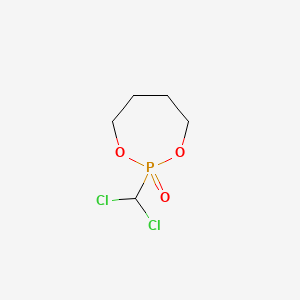
Manganese--thulium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of manganese–thulium (2/1) typically involves high-temperature solid-state reactions. One common method is the direct combination of elemental manganese and thulium in a stoichiometric ratio. The elements are mixed and heated in an inert atmosphere, such as argon, to prevent oxidation. The reaction is carried out at temperatures ranging from 800°C to 1200°C, depending on the desired phase and purity of the product .
Industrial Production Methods
Industrial production of manganese–thulium (2/1) may involve more sophisticated techniques, such as arc melting or induction melting, to ensure uniformity and high purity. These methods allow for precise control over the reaction conditions and the composition of the final product. Additionally, techniques like powder metallurgy can be employed to produce fine powders of the compound, which are useful for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese–thulium (2/1) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of manganese and thulium.
Reduction: It can be reduced back to its elemental forms under appropriate conditions.
Substitution: The manganese or thulium atoms can be partially substituted with other metals to form new intermetallic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of manganese–thulium (2/1) include oxygen, hydrogen, and various acids and bases. For example, oxidation reactions may be carried out in the presence of oxygen or air at elevated temperatures, while reduction reactions can be performed using hydrogen gas or other reducing agents .
Major Products Formed
The major products formed from the reactions of manganese–thulium (2/1) depend on the specific reaction conditions. Oxidation typically yields manganese and thulium oxides, while reduction can regenerate the elemental metals. Substitution reactions can produce a variety of new intermetallic compounds with different properties.
Applications De Recherche Scientifique
Manganese–thulium (2/1) has several scientific research applications, including:
Materials Science: The compound is studied for its unique magnetic and electronic properties, which make it a candidate for advanced materials in electronics and spintronics.
Energy Storage: The compound’s electrochemical properties are being explored for use in batteries and supercapacitors.
Biomedical Applications: Research is ongoing into the potential use of manganese–thulium (2/1) in medical imaging and as a therapeutic agent.
Mécanisme D'action
The mechanism by which manganese–thulium (2/1) exerts its effects depends on the specific application. In catalysis, the compound’s surface properties and electronic structure play a crucial role in facilitating chemical reactions. For example, the presence of manganese can enhance the compound’s ability to activate molecular oxygen, making it an effective catalyst for oxidation reactions .
In biomedical applications, the compound’s interaction with biological molecules and cells is of interest. Manganese ions are known to participate in various biochemical pathways, and their incorporation into manganese–thulium (2/1) may enhance the compound’s activity in medical imaging or therapy .
Comparaison Avec Des Composés Similaires
Manganese–thulium (2/1) can be compared with other intermetallic compounds, such as manganese–yttrium (2/1) and manganese–erbium (2/1). These compounds share similar structural characteristics but differ in their specific properties and applications. For example:
Manganese–yttrium (2/1): This compound has been studied for its magnetic properties and potential use in magnetic refrigeration.
Manganese–erbium (2/1):
The uniqueness of manganese–thulium (2/1) lies in its specific combination of manganese and thulium, which imparts distinct magnetic and electronic properties that are not found in other similar compounds.
Conclusion
Manganese–thulium (2/1) is a fascinating intermetallic compound with a wide range of potential applications in materials science, catalysis, energy storage, and biomedicine. Its unique properties arise from the combination of manganese and thulium, making it a subject of ongoing research and interest in various scientific fields.
Propriétés
Numéro CAS |
12033-01-1 |
|---|---|
Formule moléculaire |
Mn2Tm |
Poids moléculaire |
278.81030 g/mol |
Nom IUPAC |
manganese;thulium |
InChI |
InChI=1S/2Mn.Tm |
Clé InChI |
DDBIMWQQGNNFKI-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Mn].[Tm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)



![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)




![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)
